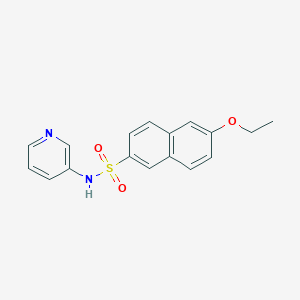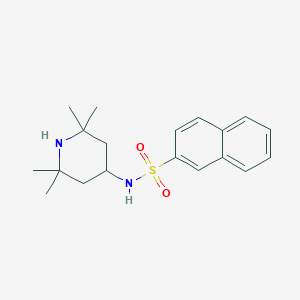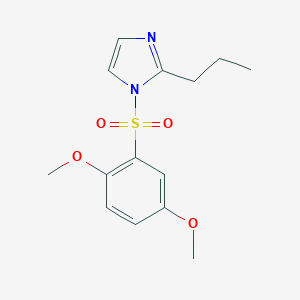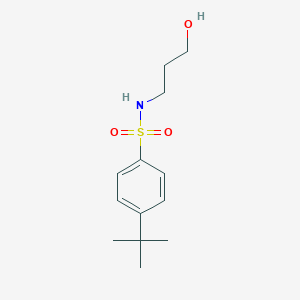
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide, also known as EPNS, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This compound has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to decrease the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
实验室实验的优点和局限性
One advantage of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is its high potency and selectivity for carbonic anhydrase inhibition. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide. One area of interest is its potential use in the treatment of neuropathic pain and diabetic neuropathy. Additionally, this compound has been shown to exhibit anticonvulsant properties, and further research may explore its potential use in the treatment of epilepsy. Other potential future directions include investigating the effects of this compound on other physiological systems, such as the cardiovascular and respiratory systems.
合成方法
The synthesis of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide involves the reaction of 6-ethoxy-2-naphthalenesulfonyl chloride with 3-pyridylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been found to be effective in treating neuropathic pain and diabetic neuropathy.
属性
分子式 |
C17H16N2O3S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
6-ethoxy-N-pyridin-3-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-16-7-5-14-11-17(8-6-13(14)10-16)23(20,21)19-15-4-3-9-18-12-15/h3-12,19H,2H2,1H3 |
InChI 键 |
CJDIMRPKMNRLOG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
规范 SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)


![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)
![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)
